An In-depth Technical Guide to 4-(Chloromethyl)morpholine Hydrochloride
An In-depth Technical Guide to 4-(Chloromethyl)morpholine Hydrochloride
This guide provides an in-depth technical overview of 4-(Chloromethyl)morpholine hydrochloride, a versatile reagent in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of this compound in their work. We will delve into its chemical identity, properties, synthesis, applications, and safety protocols, providing practical insights grounded in established scientific principles.
Section 1: Chemical Identity and Physicochemical Properties
4-(Chloromethyl)morpholine hydrochloride is the hydrochloride salt of 4-(chloromethyl)morpholine. The hydrochloride form enhances the compound's stability and simplifies handling, making it a more practical choice for laboratory use compared to its free base.
CAS Number: The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number. It is crucial to distinguish it from the related compound, 4-(2-Chloroethyl)morpholine hydrochloride.
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4-(Chloromethyl)morpholine hydrochloride CAS Number: 1821522-53-5[1]
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4-(2-Chloroethyl)morpholine hydrochloride CAS Number: 3647-69-6[2][3][4]
The structural difference, the position of the chloro-substituted carbon relative to the morpholine nitrogen, fundamentally alters the reactivity and potential applications of these two molecules. This guide focuses exclusively on the chloromethyl variant.
Table 1: Physicochemical Properties of 4-(Chloromethyl)morpholine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₅H₁₁Cl₂NO | PubChem[1] |
| Molecular Weight | 172.05 g/mol | PubChem[1] |
| IUPAC Name | 4-(chloromethyl)morpholine;hydrochloride | PubChem[1] |
| Appearance | Typically a solid | Inferred from hydrochloride salt nature |
| Solubility | Soluble in water and polar organic solvents | General property of hydrochloride salts |
The presence of the hydrochloride salt makes it a stable, crystalline solid that is easier to weigh and handle than its oily free-base counterpart.
Section 2: The Core of Reactivity - Synthesis and Mechanistic Insights
Understanding the synthesis of 4-(chloromethyl)morpholine hydrochloride provides insight into its reactivity as an alkylating agent. The key feature is the chloromethyl group attached to the morpholine nitrogen.
The synthesis of the parent compound, 4-(chloromethyl)morpholine, typically involves the chloromethylation of morpholine. This reaction is a type of Friedel-Crafts alkylation, which commonly uses formaldehyde and hydrochloric acid.[5] The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.
A general, analogous procedure for the synthesis of related chloroalkylamines involves reacting the corresponding amino alcohol with thionyl chloride. For instance, N-(2-chloroethyl)morpholine hydrochloride can be synthesized by treating 2-morpholinoethan-1-ol with thionyl chloride.[4][6] A similar principle would apply to the synthesis of the chloromethyl variant from the corresponding methanol derivative.
The synthetic utility of 4-(chloromethyl)morpholine hydrochloride stems from its nature as an effective alkylating agent. The electron-withdrawing effect of the protonated morpholine nitrogen enhances the electrophilicity of the adjacent chloromethyl carbon. This makes the carbon atom highly susceptible to nucleophilic attack, facilitating the introduction of the "morpholinomethyl" moiety into a target molecule. This is a classic Sɴ2 (bimolecular nucleophilic substitution) reaction. The morpholine ring itself is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile of a drug candidate.[7][8]
Section 3: Applications in Drug Discovery and Development
The morpholine moiety is a common feature in many approved drugs due to its favorable properties, including metabolic stability and aqueous solubility.[7][9] 4-(Chloromethyl)morpholine hydrochloride serves as a key building block for introducing this valuable scaffold.
This reagent is primarily used to introduce a morpholinomethyl group onto a nucleophilic substrate. This is a common strategy in medicinal chemistry to modify a lead compound to improve its drug-like properties. The morpholine ring can act as a hydrogen bond acceptor and its presence can significantly influence the solubility and metabolic stability of a molecule.[8]
Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[10][11] Its structure contains a morpholine ring. While the synthesis of reboxetine itself involves different intermediates, the use of reagents like 4-(chloromethyl)morpholine hydrochloride is a representative strategy for creating analogues for structure-activity relationship (SAR) studies.[12] For instance, a researcher could alkylate a phenolic precursor with 4-(chloromethyl)morpholine hydrochloride to quickly generate a library of compounds for screening.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a representative example and should be adapted based on the specific substrate and reaction scale.
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the nucleophilic substrate (1.0 eq) and a suitable non-protic base (e.g., potassium carbonate, 1.5 eq) in a dry aprotic solvent (e.g., DMF or acetonitrile).
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Addition of Alkylating Agent: To the stirred suspension, add 4-(chloromethyl)morpholine hydrochloride (1.1 eq) portion-wise at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 4: Safety, Handling, and Storage
As a reactive alkylating agent, 4-(chloromethyl)morpholine hydrochloride must be handled with appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Statement | Description | GHS Code | Source |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | PubChem[1] |
| Skin Sensitization | May cause an allergic skin reaction | H317 | PubChem[1] |
| Aquatic Hazard, Chronic | Harmful to aquatic life with long lasting effects | H412 | PubChem[1] |
Note: The related compound, 4-(2-chloroethyl)morpholine hydrochloride, is classified as toxic if swallowed and causes severe skin burns and eye damage.[3] Similar precautions should be taken with the chloromethyl variant.
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Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat. For larger quantities, consider an apron and additional protective clothing.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[2] Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[13]
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In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[2]
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]
By understanding the fundamental chemistry, applications, and safety requirements of 4-(chloromethyl)morpholine hydrochloride, researchers can effectively and safely utilize this important synthetic building block in the pursuit of new chemical entities.
References
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Total synthesis of antidepressant drug (S,S)-reboxetine : A review . (2018, March). International Journal of Advanced in Management, Technology and Engineering Sciences. Retrieved February 19, 2026, from [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . (2020, February 21). Chemistry – A European Journal. Retrieved February 19, 2026, from [Link]
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Friedel-Crafts Acylation and Friedel-Crafts Alkylation . (2018, May 17). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines . (2024). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
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